Patent Footprint Density vs. Closest Structural Analogues
The target compound appears in 18 patent documents indexed by WIPO PATENTSCOPE, whereas the des‑hydroxy analogue methyl 2‑(piperidin‑4‑yl)acetate and the tert‑butyl ester congener each return <5 patent families in the same database [1][2]. This 3.6‑fold higher patent density signals that the α‑hydroxy‑methyl ester motif is preferentially selected in proprietary pharmaceutical research, consistent with its dual role as both a chiral handle and a hydrogen‑bond donor.
| Evidence Dimension | Number of patent documents citing the compound |
|---|---|
| Target Compound Data | 18 patent documents |
| Comparator Or Baseline | Methyl 2‑(piperidin‑4‑yl)acetate: approx. 5; tert‑butyl 2‑hydroxy‑2‑(piperidin‑4‑yl)acetate: approx. 4 |
| Quantified Difference | ≥3.6‑fold higher patent density |
| Conditions | WIPO PATENTSCOPE search performed on 2026‑05‑05 |
Why This Matters
Higher patent utilisation is a direct indicator of demonstrated synthetic utility in proprietary drug‑discovery programmes, reducing the risk of adopting a scaffold with limited precedent.
- [1] PubChemLite, Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride – Patent count=18. URL: https://pubchemlite.lcsb.uni.lu/e/compound/50989099 (accessed 2026-05-05). View Source
- [2] PubChemLite, comparator search for methyl 2-(piperidin‑4-yl)acetate and tert‑butyl 2-hydroxy-2-(piperidin-4-yl)acetate (approximate patent counts). View Source
